4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)
Description
4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol) is a bipyridine derivative functionalized with two butan-1-ol groups at the 4,4' positions. This compound is of interest in coordination chemistry, materials science, and pharmaceutical research due to its dual functionality .
Properties
CAS No. |
104313-16-8 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[2-[4-(4-hydroxybutyl)pyridin-2-yl]pyridin-4-yl]butan-1-ol |
InChI |
InChI=1S/C18H24N2O2/c21-11-3-1-5-15-7-9-19-17(13-15)18-14-16(8-10-20-18)6-2-4-12-22/h7-10,13-14,21-22H,1-6,11-12H2 |
InChI Key |
ANHJSFFBGZQMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCCO)C2=NC=CC(=C2)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) typically involves the coupling of 4,4’-bipyridine with butanol derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrobipyridine derivatives.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique electronic and catalytic properties.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and metal ion transport mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The bipyridine core can facilitate the binding of metal ions, which can be used for therapeutic or imaging purposes.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The butanol groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
4,4'-Dimethyl-2,2'-bipyridine
- Structure : Methyl groups at 4,4' positions.
- Applications : Widely used as a ligand in transition metal complexes for catalysis and photovoltaics. The methyl groups provide steric bulk without significant electronic effects .
- Key Difference : Lacks the hydroxyl groups of the target compound, limiting its solubility in polar solvents and hydrogen-bonding applications.
4,4'-Bis(chloromethyl)-2,2'-bipyridine
- Structure : Chloromethyl substituents at 4,4' positions.
- Applications : A precursor for synthesizing phosphonated bipyridines via nucleophilic substitution. Used in polymerization and solar cell dyes .
- Key Difference : The reactive chloromethyl groups enable derivatization (e.g., phosphonation), whereas the target compound’s hydroxyl groups favor direct metal coordination or hydrogen bonding.
4,4'-Bis(phosphonate)-2,2'-bipyridine
- Structure : Phosphonate groups at 4,4' positions.
- Applications : Critical in dye-sensitized solar cells (DSSCs) for anchoring Ru(II) complexes to TiO₂ surfaces. Exhibits superior electron-withdrawing properties compared to hydroxyl or alkyl groups .
- Key Difference : Phosphonates enhance interfacial electron transfer in DSSCs, whereas the target compound’s hydroxyl groups may prioritize solubility or biological interactions.
Physicochemical and Functional Properties
Research Findings and Data
Solubility and Stability
- Hydroxyl vs. Phosphonate : The target compound’s hydroxyl groups confer higher water solubility (logP ~1.2) compared to phosphonated analogs (logP ~-0.5) but lower thermal stability (decomposition at 220°C vs. 300°C for phosphonates) .
- Chloromethyl Derivatives : Exhibit moderate solubility in organic solvents (e.g., DMF, THF) and are intermediates for further functionalization .
Metal Coordination Studies
- Ru(II) Complexes : Phosphonated bipyridines form stable Ru complexes for DSSCs, while hydroxylated analogs may require modified coordination environments due to competing hydrogen bonding .
Biological Activity
4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol), also known by its CAS number 104313-16-8, is a compound with potential biological activity attributed to its bipyridine structure. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound.
Chemical Structure and Properties
The molecular formula of 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol) is . Its structure consists of two butanol chains linked through a bipyridine moiety. The bipyridine unit is known for its ability to coordinate with metal ions, which can influence biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity : Research indicates that bipyridine derivatives can exhibit anticancer properties by interacting with cellular pathways involved in apoptosis and cell proliferation. For instance, compounds similar to 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol) have been shown to inhibit the Mcl-1 protein, an anti-apoptotic factor overexpressed in several cancers .
- Antimicrobial Properties : Some bipyridine derivatives have demonstrated antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Metal Ion Coordination : The ability of bipyridine compounds to chelate metal ions plays a significant role in their biological activity. This coordination can enhance the efficacy of drugs by improving their stability and bioavailability.
The mechanisms through which 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol) exerts its biological effects include:
- Inhibition of Apoptosis Regulators : As mentioned earlier, the compound may inhibit proteins like Mcl-1 that prevent apoptosis in cancer cells .
- Metal Ion Interaction : By coordinating with metal ions such as zinc or copper, the compound may affect enzymatic activities that are crucial for cellular functions.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on bipyridine derivatives highlighted that modifications to the bipyridine structure could enhance binding affinity to Mcl-1. The optimized compounds showed increased potency in inducing apoptosis in cancer cell lines .
Case Study: Antimicrobial Efficacy
Another investigation into bipyridine-based compounds reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study suggested that the presence of long alkyl chains in the structure contributed to membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
